ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups. The final step involves the esterification of the thioacetate group.
Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The 4-fluorophenyl and 3-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the thioacetate group using ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(4-bromophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(4-methylphenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate in drug development.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-4-3-5-16(10-13)23(25)26)22(19)15-8-6-14(20)7-9-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMWPZTSCRBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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